molecular formula C30H21I4NO6 B3242506 Fmoc-l-thyroxine CAS No. 151889-56-4

Fmoc-l-thyroxine

Cat. No.: B3242506
CAS No.: 151889-56-4
M. Wt: 999.1 g/mol
InChI Key: XWGNSLHQIJXLGJ-SANMLTNESA-N
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Description

Fmoc-l-thyroxine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with l-thyroxine, a synthetic form of the thyroid hormone thyroxine The Fmoc group is widely used in peptide synthesis to protect the amine group of amino acids during the synthesis process

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-l-thyroxine typically involves the protection of the amine group of l-thyroxine with the Fmoc group. This can be achieved by reacting l-thyroxine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amine group without affecting other functional groups in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-l-thyroxine can undergo various chemical reactions, including:

    Oxidation: The aromatic rings in the Fmoc group can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the Fmoc group can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylmethanol derivatives.

Scientific Research Applications

Chemical Applications

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc-l-thyroxine is primarily utilized in SPPS as a protected form of l-thyroxine. The Fmoc group allows for the selective incorporation of l-thyroxine into peptides without interfering with other reactive groups. This is crucial for synthesizing peptides that require precise functionalization with thyroid hormone activity.

Comparison with Similar Compounds

CompoundApplication
Fmoc-l-tryptophanIncorporation into peptides
Fmoc-l-tyrosineIncorporation into peptides
Fmoc-l-phenylalanineIncorporation into peptides
This compound Incorporation of thyroid activity

Biological Research

Role in Thyroid Hormone Studies

  • This compound is instrumental in studying the role of thyroid hormones in cellular processes. It can be incorporated into proteins and peptides to investigate their interactions with thyroid hormone receptors. This application is vital for understanding the mechanisms through which thyroid hormones regulate gene expression and metabolic processes.

Case Study: Wound Healing and Hair Growth

  • Research indicates that topical applications of l-thyroxine can promote wound healing and hair growth. In a study focusing on dermatological applications, it was shown that l-thyroxine enhances keratinocyte proliferation and inhibits apoptosis in hair matrix cells, thus prolonging the anagen phase of hair growth . While this study did not directly utilize this compound, it highlights the biological significance of l-thyroxine derivatives.

Medical Applications

Development of Thyroid Hormone Analogs

  • This compound aids in designing new drugs that mimic or modulate the activity of thyroid hormones. These analogs can be crucial for treating conditions related to thyroid dysfunction, such as hypothyroidism. The ability to modify the structure while retaining biological activity makes this compound a valuable tool in drug development.

Clinical Implications

  • A clinical study demonstrated that l-thyroxine treatment improved serum procollagen levels in women with subclinical hypothyroidism, indicating its potential therapeutic benefits . While this study focused on l-thyroxine itself, it underscores the relevance of its derivatives like this compound in therapeutic contexts.

Industrial Applications

Pharmaceutical Manufacturing

  • In the pharmaceutical industry, this compound is used in synthesizing peptide-based drugs that incorporate thyroid hormone activity. Its role in providing a method to include biologically active components within therapeutic peptides enhances drug efficacy and specificity .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-l-tryptophan: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-l-tyrosine: Used for incorporating tyrosine into peptides.

    Fmoc-l-phenylalanine: Used for incorporating phenylalanine into peptides.

Uniqueness

Fmoc-l-thyroxine is unique due to its combination of the Fmoc protecting group with the biologically active l-thyroxine. This allows for the selective incorporation of thyroid hormone activity into peptides, making it valuable for research and therapeutic applications.

Biological Activity

Fmoc-l-thyroxine is a derivative of the thyroid hormone thyroxine (T4) that plays a significant role in biological research and therapeutic applications. It is primarily utilized in solid-phase peptide synthesis (SPPS) due to its ability to be selectively incorporated into peptides while maintaining the biological activity of T4. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound consists of a phenylmethoxycarbonyl (Fmoc) protecting group attached to l-thyroxine. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective incorporation of l-thyroxine into peptides. Upon removal of the Fmoc group, l-thyroxine is released, which can then interact with thyroid hormone receptors (TRs) in various tissues.

The mechanism of action involves the binding of l-thyroxine to TRs, leading to the regulation of gene expression and metabolic processes. Thyroid hormones are crucial for growth, development, and metabolism, influencing various cellular pathways.

Applications in Biological Research

This compound is used extensively in biological research to study thyroid hormone functions:

  • Peptide Synthesis : It allows researchers to create peptide analogs that can mimic or modulate thyroid hormone activity, facilitating studies on hormone-receptor interactions.
  • Drug Development : The compound aids in designing new therapeutic agents that can target thyroid hormone pathways effectively.

1. Thyroid Hormone Receptor Interaction

Studies have demonstrated that l-thyroxine has intrinsic hormonal activity and can regulate gene expression independently of its conversion to triiodothyronine (T3). A study involving genetically modified mice showed that T4 alone could regulate genes related to cell proliferation and cholesterol metabolism, indicating its unique contribution beyond being a prohormone for T3 .

2. Clinical Observations

A double-blind crossover study involving women with subclinical hypothyroidism revealed significant increases in serum procollagen-III-peptide concentrations during l-thyroxine treatment. This suggests that l-thyroxine can influence collagen metabolism and may have implications for connective tissue health .

3. Liquid Formulations Comparison

Research comparing different liquid formulations of l-thyroxine showed varying efficacy in normalizing thyroid-stimulating hormone (TSH) levels among patients. The findings indicated that certain formulations could significantly improve absorption and therapeutic outcomes .

Case Studies

StudyPopulationFindings
Thyroid Function in Cancer Patients Cancer patientsT4 at physiological concentrations promoted cell division and aggressiveness in tumor cells .
Liquid L-Thyroxine Therapy Patients on L-T4 therapyTransitioning from tablets to liquid formulations resulted in a significant reduction in serum TSH levels .
Effects on Collagen Metabolism Women with subclinical hypothyroidismIncreased serum procollagen-III-peptide concentrations during l-thyroxine treatment correlated with improved metabolic markers .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGNSLHQIJXLGJ-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21I4NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

999.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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